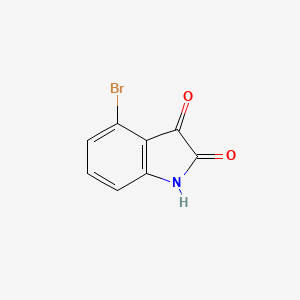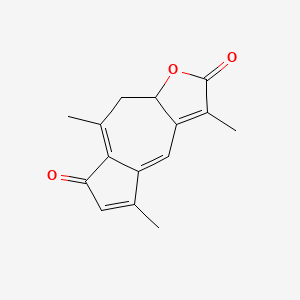
Taraxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taraxacin is a natural product found in Ferula with data available.
Scientific Research Applications
Ethnobotany and Antimicrobial Properties
Taraxacin is a bioactive phytochemical found in the genus Taraxacum, commonly known as dandelions. This genus, used traditionally in healthcare for treating infectious diseases, possesses a range of phytochemicals including taraxacin. Taraxacin contributes to the genus's antimicrobial properties, effective against fungi and both Gram-positive and Gram-negative bacteria. However, clinical evidence for these activities is limited, suggesting a need for further study (Sharifi-Rad et al., 2018).
Pharmacological Properties
Taraxacum species, including those containing taraxacin, are traditionally used for various ailments due to their rich composition of sesquiterpenes, phenolic compounds, and flavonoids. The pharmacology of these plants, particularly their bioactive compounds like taraxacin, is a focus of current research. However, human clinical trials to validate these uses are sparse, indicating potential yet underexplored medicinal applications (Martínez et al., 2015).
Isolation and Structural Analysis
Taraxacin has been isolated and structurally analyzed from Taraxacum wallichii, an example of ongoing research into understanding its chemical properties. The identification of taraxacin's structure using methods like NMR and X-ray crystallography marks a significant step in the exploration of its potential applications (Ahmad et al., 2000).
Anti-inflammatory and Antitumor Effects
Studies have reported the anti-inflammatory and antitumor effects of Taraxacum officinale, which contains taraxacin. These effects include inhibition of inflammatory responses and potential antitumor activities in pediatric cancer cells, suggesting taraxacin's role in these medicinal properties (Zhang et al., 2012; Menke et al., 2018).
properties
Product Name |
Taraxacin |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1,5,8-trimethyl-3a,4-dihydroazuleno[6,5-b]furan-2,6-dione |
InChI |
InChI=1S/C15H14O3/c1-7-4-12(16)14-8(2)5-13-11(6-10(7)14)9(3)15(17)18-13/h4,6,13H,5H2,1-3H3 |
InChI Key |
BAHMQESJBKGPTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
Canonical SMILES |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
synonyms |
taraxacin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate](/img/structure/B1231329.png)
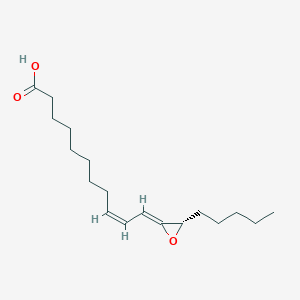

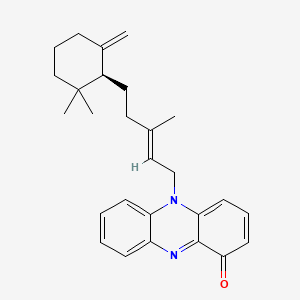
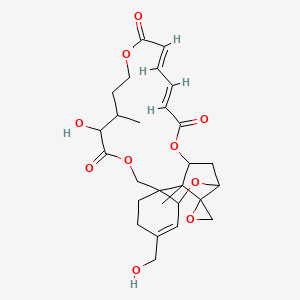

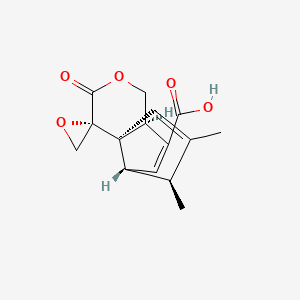
![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)
![5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1231344.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-[(2,5-dimethylphenyl)thio]acetamide](/img/structure/B1231345.png)

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
![17-(2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1231350.png)
